1-(3,4-Dimethoxyphenyl)-2-nitropropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-nitropropane-1,3-diol is an organic compound characterized by the presence of methoxy groups on the phenyl ring and a nitro group on the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitropropane-1,3-diol typically involves the nitration of 1-(3,4-Dimethoxyphenyl)propane-1,3-diol. This process can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, thereby optimizing yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-nitropropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-nitropropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-nitropropane-1,3-diol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)ethanol
- 1-(3,4-Dimethoxyphenyl)propane-1,3-diol
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness: 1-(3,4-Dimethoxyphenyl)-2-nitropropane-1,3-diol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking these features.
Properties
CAS No. |
77834-68-5 |
---|---|
Molecular Formula |
C11H15NO6 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C11H15NO6/c1-17-9-4-3-7(5-10(9)18-2)11(14)8(6-13)12(15)16/h3-5,8,11,13-14H,6H2,1-2H3 |
InChI Key |
ARDHFTUSPJXLIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(CO)[N+](=O)[O-])O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.